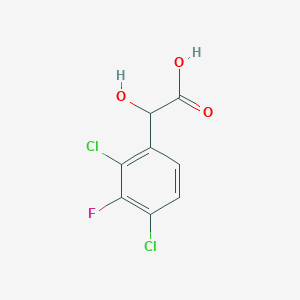
2,4-Dichloro-3-fluoromandelic acid
説明
2,4-Dichloro-3-fluoromandelic acid is a useful research compound. Its molecular formula is C8H5Cl2FO3 and its molecular weight is 239.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,4-Dichloro-3-fluoromandelic acid is an organic compound that belongs to the class of mandelic acids. Its unique structure, characterized by the presence of two chlorine atoms and one fluorine atom on the aromatic ring, along with a carboxylic acid group, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The chemical formula for this compound is C9H7Cl2F O2. Its molecular weight is approximately 233.06 g/mol. The presence of halogen atoms (chlorine and fluorine) significantly influences its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The halogen substituents enhance its binding affinity, potentially leading to the inhibition or modulation of enzyme activities involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial in metabolic processes.
- Receptor Modulation: It may interact with cellular receptors, affecting signaling pathways that regulate various physiological functions.
Biological Activity Overview
Recent studies have explored the biological activities of this compound, revealing its potential therapeutic applications:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential use in infection control. |
| Anticancer | Preliminary studies indicate cytotoxic effects on cancer cell lines, warranting further investigation into its role as an anticancer agent. |
| Antioxidant | Shows potential as an antioxidant, which may protect cells from oxidative stress. |
Case Studies
-
Antimicrobial Activity Study
- A study conducted by researchers evaluated the antimicrobial properties of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting its potential as a new antimicrobial agent .
- Cytotoxicity in Cancer Cells
- Antioxidant Properties
特性
IUPAC Name |
2-(2,4-dichloro-3-fluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO3/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOUYWJFZYEAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















